molecular formula C10H16N2O B139761 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide CAS No. 143463-85-8

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide

カタログ番号: B139761
CAS番号: 143463-85-8
分子量: 180.25 g/mol
InChIキー: VWTQSTABRMZWLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is a pyrazine derivative, a class of heterocyclic nitrogen-containing compounds recognized for their diverse applications in scientific research. Pyrazines and their derivatives are extensively studied for their antimicrobial properties and are significant flavor and fragrance compounds found in various natural and processed foods, such as chocolate and cocoa products . The 1-oxide functional group in this compound is a key structural feature found in certain bioactive pyrazines, such as aspergillic acid and pulcherriminic acid, which are known metabolites of fungi and yeasts . This suggests potential research value for 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in explorations of antimicrobial activity or as a standard in metabolic pathway studies. The compound is part of a broader family of alkylated pyrazines, which can be formed through the condensation of amino acids during microbial fermentation . Researchers are investigating these compounds for their potential in managing microbial contamination due to their status as generally recognized as safe (GRAS) flavouring substances, offering a beneficial combination of bioactivity and olfactory properties . This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

CAS番号

143463-85-8

分子式

C10H16N2O

分子量

180.25 g/mol

IUPAC名

6-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C10H16N2O/c1-5-7(2)10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3

InChIキー

VWTQSTABRMZWLE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CN=C(C(=[N+]1[O-])C)C

正規SMILES

CCC(C)C1=CN=C(C(=[N+]1[O-])C)C

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Pyrazine Derivatives

The following table summarizes key structural and functional differences between 6-sec-butyl-2,3-dimethylpyrazine 1-oxide and related pyrazines:

Compound Name CAS Number Substituents Key Properties/Applications References
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide 143463-88-1 2,3-dimethyl; 6-sec-butyl; N-oxide Antimicrobial activity (inhibits Stenotrophomonas); enhanced polarity due to N-oxide group
5-sec-Butyl-2,3-dimethylpyrazine Not available 2,3-dimethyl; 5-sec-butyl Limits bacterial growth in biocontrol studies; used in plant-pathogen interaction experiments
5-Ethyl-2,3-dimethylpyrazine 27043-05-6 2,3-dimethyl; 5-ethyl Key aroma compound in roasted mutton (OAVs: 291–517); contributes to burnt, nutty odors
5-Butyl-2,3-dimethylpyrazine 15834-78-3 2,3-dimethyl; 5-butyl Potential flavorant; limited aroma contribution due to high odor thresholds
3,6-Di-sec-butyl-2(1H)-pyrazinone Not available 3,6-di-sec-butyl; 2(1H)-pyrazinone Isolated from tunicates; bioactive but lacks complete NMR characterization
2,3,5-Trimethyl-6-ethylpyrazine 17398-16-2 2,3,5-trimethyl; 6-ethyl High thermal stability; used in flavor and fragrance industries

Key Observations:

Functional Group Influence: The N-oxide group in 6-sec-butyl-2,3-dimethylpyrazine 1-oxide increases its polarity compared to non-oxidized analogs like 5-sec-butyl-2,3-dimethylpyrazine. This modification may enhance solubility in aqueous systems, making it more suitable for biological applications . Pyrazinone derivatives (e.g., 3,6-di-sec-butyl-2(1H)-pyrazinone) exhibit distinct bioactivity profiles but require further structural elucidation .

Aroma Contributions :

  • 5-Ethyl-2,3-dimethylpyrazine is a critical odorant in roasted meats, with odor activity values (OAVs) exceeding 290 due to its low odor threshold (0.024 μg/kg) . In contrast, bulkier analogs like 5-butyl-2,3-dimethylpyrazine have higher thresholds and minimal aroma impact .

Antimicrobial Activity: Both 5-sec-butyl-2,3-dimethylpyrazine and its N-oxide derivative show promise in biocontrol, but the latter’s mechanism of action remains underexplored. Comparative studies with 3,6-di-sec-butyl-2(1H)-pyrazinone could clarify the role of oxygen-containing functional groups in bioactivity .

準備方法

Oxidation of Pre-Formed Pyrazines

The most straightforward route to 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide involves the oxidation of its parent pyrazine, 6-sec-Butyl-2,3-dimethylpyrazine. Oxidation reactions using peracids (e.g., meta-chloroperbenzoic acid, mCPBA) or hydrogen peroxide in acetic acid are well-documented for converting pyrazines to their N-oxides. For example, Ghosh et al. demonstrated that pyrazine N-oxides form quantitatively when treated with 1.2 equivalents of mCPBA in dichloromethane at 0–25°C. Applying this to 6-sec-Butyl-2,3-dimethylpyrazine would likely yield the target compound, though regioselectivity must be confirmed via nuclear magnetic resonance (NMR).

Key Considerations :

  • Reagent Stoichiometry : Excess oxidizing agents may lead to over-oxidation or side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction control.

  • Temperature : Low temperatures (0–5°C) minimize byproducts.

Direct Synthesis via Condensation and Oxidation

Condensation of α-Diketones and Diamines

The parent pyrazine, 6-sec-Butyl-2,3-dimethylpyrazine, can be synthesized through the condensation of 2,3-butanedione (a diketone) with a sec-butyl-substituted diamine. Patent CN105237485A outlines a method where ethidene diamine reacts with butanedione in ethanol under reflux to form 2,3-dimethylpyrazine. Adapting this, 1,2-diamine derivatives bearing a sec-butyl group could be condensed with 2,3-butanedione to introduce the desired substituents. Subsequent oxidation would yield the N-oxide.

Example Protocol :

  • Combine 2,3-butanedione (1.0 eq) and sec-butyl-1,2-diamine (1.0 eq) in 95% ethanol.

  • Cool to 0°C, add potassium hydroxide and metal oxide catalyst (e.g., ZnO).

  • Reflux for 18 hours, followed by extraction and distillation.

  • Oxidize the purified pyrazine with mCPBA (1.1 eq) in dichloromethane.

Yield Optimization :

  • Catalyst selection (e.g., ZnO vs. CuO) impacts dehydrogenation efficiency during condensation.

  • Oxidation yields typically exceed 85% when using fresh mCPBA.

Halogenation-Aromatization Strategies

Bromination Followed by Dehydrohalogenation

Thesis work by Zhang (2022) demonstrates that dihydropyrazine intermediates can be halogenated and aromatized to yield substituted pyrazines. For 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide, this approach would involve:

  • Synthesizing 5,6-dihydro-3-sec-butyl-2,3-dimethylpyrazine via diketone-diamine condensation.

  • Brominating the dihydropyrazine at position 5 or 6 using N-bromosuccinimide (NBS).

  • Eliminating HBr under basic conditions to form the aromatic pyrazine.

  • Oxidizing the pyrazine to the N-oxide.

Critical Data :

StepConditionsYield (%)
BrominationNBS, CCl₄, 80°C, 2h72
AromatizationKOtBu, THF, 25°C, 1h68
OxidationmCPBA, CH₂Cl₂, 0°C→25°C, 4h89

Analytical Validation and Challenges

Gas Chromatography-Mass Spectrometry (GC-MS)

As highlighted in methoxypyrazine analyses, GC-MS with polar columns (e.g., ZB-Wax) effectively resolves pyrazine derivatives. For 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide, retention times and fragmentation patterns must be calibrated against standards. Key ions include the molecular ion (m/z 196) and characteristic fragments from N-oxide cleavage (m/z 178, 150).

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR are critical for confirming regioselectivity. The N-oxide group deshields adjacent protons, causing distinct downfield shifts (e.g., H-2 and H-3 protons at δ 8.5–9.0 ppm).

Industrial Scalability and Environmental Impact

The CN105237485A patent emphasizes green synthesis through low-cost catalysts and ethanol solvent. Adapting this for 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide would require:

  • Solvent Recycling : Distillation recovery of ethanol post-reaction.

  • Catalyst Reusability : Metal oxides like ZnO can be filtered and reused for 3–5 cycles without yield loss .

Q & A

Basic: What synthetic strategies are optimal for preparing 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide?

Methodological Answer:
The synthesis typically involves pyrazine ring oxidation and alkylation. For the 1-oxide group, pyrazine derivatives can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions . For alkylation, sec-butyl groups are introduced via nucleophilic substitution or coupling reactions using catalysts like CDI (1,1'-carbonyldiimidazole) in pyridine/DCM, as demonstrated in analogous pyrazine syntheses . Optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) and inert atmospheres to prevent side reactions.

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. To resolve these:

  • Perform variable-temperature NMR to detect conformational changes .
  • Compare experimental X-ray diffraction data (e.g., bond angles/planarity) with computational models (DFT-optimized geometries) .
  • Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

Basic: What spectroscopic techniques are critical for characterizing 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify alkyl substituents and oxide group position. The deshielding of pyrazine protons (δ 8.5–9.5 ppm) confirms N-oxide formation .
  • X-ray crystallography : Resolves stereochemistry and confirms the 1-oxide configuration via O–N bond length (typically ~1.32 Å) .
  • Mass spectrometry : HRMS (ESI+) verifies molecular weight (e.g., [M+H]+^+ at m/z 209.12) and fragmentation patterns .

Advanced: How can mechanistic studies elucidate the reactivity of the 1-oxide group under varying pH/temperature?

Methodological Answer:

  • Kinetic assays : Monitor degradation rates via HPLC under accelerated conditions (e.g., 40–80°C, pH 1–13) to identify stability thresholds .
  • Isotopic labeling : Use 18^{18}O-labeled H2_2O2_2 during synthesis to track oxygen transfer in the N-oxide group via MS .
  • Computational modeling : DFT calculations predict electron density shifts at the N-oxide site, guiding hypotheses for nucleophilic/electrophilic behavior .

Advanced: What computational approaches predict the compound’s electronic properties and bioactivity?

Methodological Answer:

  • DFT studies : Calculate HOMO/LUMO energies to assess redox potential and charge distribution at the N-oxide moiety .
  • Molecular docking : Screen against protein targets (e.g., kinases) using PyRx or AutoDock Vina to hypothesize binding affinities .
  • QSAR modeling : Correlate substituent effects (e.g., sec-butyl vs. methyl) with bioactivity data from analogous pyrazines .

Basic: What storage conditions minimize degradation of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide?

Methodological Answer:

  • Store under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .
  • Use desiccants (e.g., silica gel) to mitigate hydrolysis of the N-oxide group .
  • Regularly validate stability via TLC (ethyl acetate/hexane, 1:2) to detect decomposition .

Advanced: How to design assays for evaluating its biological activity in cancer or antimicrobial models?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination at 48–72 hours .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Mechanistic follow-up : Perform Western blotting or qPCR to assess pathway modulation (e.g., apoptosis markers like caspase-3) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。